[4-(1,3-Oxazol-5-yl)phenyl]methanol

Catalog No.
S829224
CAS No.
179057-18-2
M.F
C10H9NO2
M. Wt
175.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(1,3-Oxazol-5-yl)phenyl]methanol

CAS Number

179057-18-2

Product Name

[4-(1,3-Oxazol-5-yl)phenyl]methanol

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanol

Molecular Formula

C10H9NO2

Molecular Weight

175.187

InChI

InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2

InChI Key

KUGBYBXRZICBQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C2=CN=CO2

[4-(1,3-Oxazol-5-yl)phenyl]methanol is a chemical compound with the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of approximately 175.19 g/mol. It features a phenolic structure substituted with a 1,3-oxazole ring, which contributes to its unique properties. The compound is characterized by its melting point, which ranges from 107 to 109 °C, and it is soluble in various organic solvents. The presence of both the oxazole and the hydroxymethyl group enhances its potential for biological activity and reactivity in

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  • Condensation Reactions: It can undergo condensation with other compounds to form more complex structures.

These reactions make the compound versatile for synthetic applications in organic chemistry .

The biological activity of [4-(1,3-Oxazol-5-yl)phenyl]methanol has been explored in various studies. It exhibits potential antimicrobial and antifungal properties, likely due to the presence of the oxazole moiety, which is known for its bioactivity. Additionally, preliminary studies suggest that it may have anti-inflammatory effects and could serve as a scaffold for developing new therapeutic agents .

Several methods have been developed for synthesizing [4-(1,3-Oxazol-5-yl)phenyl]methanol:

  • Condensation Reactions: The compound can be synthesized through the condensation of 4-formylphenol with oxazole derivatives in the presence of acid catalysts.
  • Reduction Reactions: Starting from corresponding oxazolyl ketones or aldehydes, reduction processes using reducing agents like lithium aluminum hydride can yield the desired alcohol.
  • Direct Functionalization: Using palladium-catalyzed cross-coupling reactions allows for the direct introduction of the oxazole moiety onto phenolic compounds .

[4-(1,3-Oxazol-5-yl)phenyl]methanol has several applications across different fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for developing new drugs targeting microbial infections or inflammation.
  • Material Science: The compound can be utilized in creating advanced materials due to its chemical reactivity.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

These applications highlight its importance in both research and industrial settings .

Interaction studies involving [4-(1,3-Oxazol-5-yl)phenyl]methanol have focused on its binding affinity with various biological targets. Preliminary data indicate that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further studies are required to elucidate specific mechanisms and interactions at the molecular level .

Several compounds share structural similarities with [4-(1,3-Oxazol-5-yl)phenyl]methanol. Here are some notable examples:

Compound NameStructureUnique Features
3-(Oxazol-5-yl)phenylmethanolC10H9NO2Different position of oxazole on the phenyl ring
2-(Oxazol-5-yl)phenylmethanolC10H9NO2Variability in position affects biological activity
4-(Thiazol-5-yl)phenylmethanolC10H9NSContains a thiazole instead of an oxazole

These compounds illustrate variations in biological activity and chemical properties based on structural modifications. The unique positioning of functional groups significantly influences their reactivity and potential applications .

XLogP3

1.1

Wikipedia

[4-(1,3-Oxazol-5-yl)phenyl]methanol

Dates

Modify: 2023-08-15

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